molecular formula C19H21N3O4 B11050968 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

Cat. No.: B11050968
M. Wt: 355.4 g/mol
InChI Key: FZSKMZZJIONNJA-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound characterized by the presence of methoxy and trimethoxyphenyl groups attached to a pyrazole ring

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline

InChI

InChI=1S/C19H21N3O4/c1-23-15-6-5-11(7-14(15)20)13-10-21-22-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10H,20H2,1-4H3,(H,21,22)

InChI Key

FZSKMZZJIONNJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of 3,4,5-trimethoxyphenylhydrazine with 2-methoxy-5-nitrobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents or nitrating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.

Scientific Research Applications

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to anti-cancer effects . Additionally, this compound may interact with other proteins and enzymes, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is unique due to the presence of both the pyrazole ring and the trimethoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-Methoxy-5-[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]aniline is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a methoxy group, a pyrazole ring, and an aniline moiety. Its molecular formula is C19H21N3O4C_{19}H_{21}N_{3}O_{4} with a molecular weight of 355.4 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Structural Characteristics

The structural complexity of this compound allows for various interactions with biological targets. The presence of multiple methoxy groups is hypothesized to enhance its biological activity compared to similar compounds. The following table summarizes key structural features and their associated properties:

Compound Name Structure Features Unique Properties
This compoundContains methoxy-substituted phenyl and pyrazole groupsPotential anti-cancer activity
3-(4-Methoxyphenyl)-1H-pyrazoleMethoxy-substituted phenyl groupKnown for anti-inflammatory activity
1-(2-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazoleFeatures trifluoromethyl groupExhibits potent antimicrobial properties

Biological Activity

Research indicates that compounds featuring pyrazole and aniline moieties exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Although the specific biological activity of this compound is still under investigation, preliminary studies suggest several potential mechanisms:

  • Cytotoxicity : In vitro studies have shown that related compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells. For example, compounds derived from the trimethoxyphenyl moiety demonstrated IC50 values in the range of 0.52–6.26 μM against MCF-7/ADR cells .
  • Mechanistic Insights : Mechanistic studies reveal that these compounds can inhibit tubulin polymerization and multiple oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compounds with similar structures have been shown to induce pre-G1 and G2/M cell cycle arrest .
  • Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes associated with cancer progression. For instance, inhibitors targeting COX-2 and various kinases have shown promise in reducing tumor growth .

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Study on Pyrrolizines : A study synthesized new pyrrolizine derivatives bearing the trimethoxyphenyl moiety which exhibited higher cytotoxicity than their corresponding Schiff bases against MCF-7 cells. The study highlighted the potential for these derivatives to inhibit tubulin polymerization .
  • Cytotoxic Evaluation : Another set of synthesized compounds was evaluated for cytotoxic effects using MTT assays against human liver (HepG2), colon (HT29), and breast (MCF-7) cancer cell lines. The results indicated significant cytotoxicity with varying selectivity profiles .

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